molecular formula C9H10ClNO2 B1445442 6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride CAS No. 220001-82-1

6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride

Cat. No. B1445442
M. Wt: 199.63 g/mol
InChI Key: VGYXEASWAXBWEH-UHFFFAOYSA-N
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Patent
US07745462B2

Procedure details

5,7-Dihydro-[1]pyrindine-6,6-dicarboxylic acid diethyl ester (0.953 g, 3.62 mmol) is taken into concentrated hydrochloric acid, heated to reflux for 4 hours and evaporated to afford 6,7-dihydro-5H-[1]pyrindine-6-carboxylic acid hydrochloride. δc (DMSO-d6) 33.9 (t), 34.5 (t) 41.2 (d), 124.8 (d), 140.1 (d), 140.8 (d), 141.2 (s), 158.4 (s), 175.2 (s).
Name
5,7-Dihydro-[1]pyrindine-6,6-dicarboxylic acid diethyl ester
Quantity
0.953 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1(C(OCC)=O)[CH2:14][C:13]2[N:12]=[CH:11][CH:10]=[CH:9][C:8]=2[CH2:7]1)=[O:5])C.[ClH:20]>>[ClH:20].[N:12]1[C:13]2[CH2:14][CH:6]([C:4]([OH:5])=[O:3])[CH2:7][C:8]=2[CH:9]=[CH:10][CH:11]=1 |f:2.3|

Inputs

Step One
Name
5,7-Dihydro-[1]pyrindine-6,6-dicarboxylic acid diethyl ester
Quantity
0.953 g
Type
reactant
Smiles
C(C)OC(=O)C1(CC=2C=CC=NC2C1)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
Cl.N1=CC=CC=2CC(CC12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.